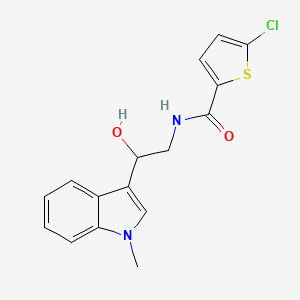
5-chloro-N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound belongs to the class of organic compounds known as indolines . Indoles are a significant heterocyclic system in natural products and drugs. They play a main role in cell biology . The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .
Synthesis Analysis
The Fischer indole synthesis of the optically active cyclohexanone 106 and phenylhydrazine hydrochloride (107) by using methanesulfonic acid (MsOH) under reflux in MeOH gave the corresponding tricyclic indole (−)-108 in a good yield (84% yield). Indole (−)-108 after six steps, gave azepinoindole 109 .Molecular Structure Analysis
Indole is also known as benzopyrrole which contains benzenoid nucleus and has 10 π-electrons (two from lone pair on nitrogen and double bonds provide eight electrons) which makes them aromatic in nature . Similar to the benzene ring, electrophilic substitution occurs readily on indole due to excessive π-electrons delocalization .Chemical Reactions Analysis
Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc. which created interest among researchers to synthesize a variety of indole derivatives .Physical And Chemical Properties Analysis
The molecular formula of the compound is C17H14N3O2Cl. It has a yield of 89%, and a melting point of 211–213°C. The FT-IR (ν max/ cm −1) values are: 3061 (Ar-H str), 1538 (Ar-C str), 3369 (NH-str), 1646 (NH-bend), 1705 (C=O-str), 689 (Cl). The 1H- NMR (500 MHz, CDCl3, δ ppm) values are: δ 4.69 (s, 2H, CH2-H), δ 6.68 (d, 2H, J = 10.3 Hz, CH-H), δ 7.27 (s, 4H, Ar-H), δ 7.50 (d, 2H, J = 12.4 Hz, Ar-H) δ 7.88 (d, 2H, J = 14.1 Hz, Ar-H), δ 8.25 (s, 1H, NH-H), δ 9.10 (s, 1H, NOH-H) .Scientific Research Applications
Anticancer Activity
Indole derivatives have been found to be biologically active compounds for the treatment of cancer cells . They play a significant role in cell biology and have attracted increasing attention in recent years for their potential in cancer treatment .
Antimicrobial Activity
Indole derivatives show various biologically vital properties, including antimicrobial activity . They can be used in the treatment of various microbial infections .
Anti-inflammatory Activity
Indole derivatives also possess anti-inflammatory properties . They can be used in the treatment of various inflammatory disorders .
Antiviral Activity
Some indole derivatives have been reported to show inhibitory activity against influenza A and Coxsackie B4 virus . They could potentially be developed into antiviral drugs .
Antioxidant Activity
Indole derivatives have been found to possess antioxidant properties . They can help protect the body from damage caused by harmful molecules called free radicals .
Antidiabetic Activity
Indole derivatives have been found to possess antidiabetic properties . They can potentially be used in the treatment of diabetes .
Mechanism of Action
Target of Action
The primary targets of 5-chloro-N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)thiophene-2-carboxamide It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, making indole derivatives valuable for treatment development .
Mode of Action
The exact mode of action of 5-chloro-N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)thiophene-2-carboxamide Indole derivatives are known to interact with their targets in a way that can lead to various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
The specific biochemical pathways affected by 5-chloro-N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)thiophene-2-carboxamide Indole derivatives are known to affect a broad range of biochemical pathways due to their diverse biological activities . The downstream effects of these pathways can lead to a variety of therapeutic possibilities.
Result of Action
The molecular and cellular effects of 5-chloro-N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)thiophene-2-carboxamide Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that the compound may have a wide range of molecular and cellular effects.
Future Directions
Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . The importance of this significant ring system has attracted the attention of the chemical community, and the investigation of novel methods of synthesis is ongoing .
properties
IUPAC Name |
5-chloro-N-[2-hydroxy-2-(1-methylindol-3-yl)ethyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O2S/c1-19-9-11(10-4-2-3-5-12(10)19)13(20)8-18-16(21)14-6-7-15(17)22-14/h2-7,9,13,20H,8H2,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PADFHDCFUPXADZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C(CNC(=O)C3=CC=C(S3)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)thiophene-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-cyclopentyl-4-[(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)methyl]piperidine-1-carboxamide](/img/structure/B2619195.png)
![4-[[[3-(4-Morpholinylsulfonyl)phenyl]-oxomethyl]amino]benzoic acid ethyl ester](/img/structure/B2619196.png)
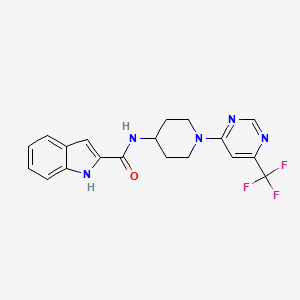
![N-(benzo[d]thiazol-2-yl)-1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperidine-3-carboxamide](/img/structure/B2619200.png)

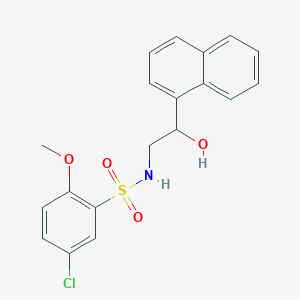
![(E)-2-amino-N-(sec-butyl)-1-((3-hydroxybenzylidene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2619204.png)

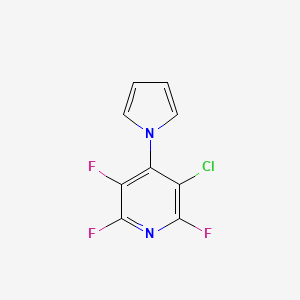
![3-Cyclopropyl-1-(1-{5-[(propan-2-yloxy)methyl]furan-2-carbonyl}piperidin-4-yl)imidazolidine-2,4-dione](/img/structure/B2619209.png)
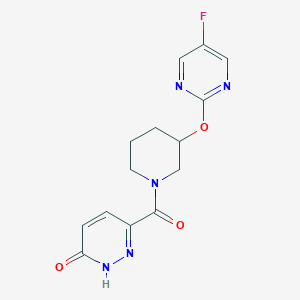
![2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(4-morpholinophenyl)acetamide](/img/structure/B2619215.png)
![Ethyl 4-[2-[(4-fluorophenyl)methyl]-4-methyl-1,3-dioxo-7,8-dihydropurino[7,8-a]imidazol-6-yl]benzoate](/img/no-structure.png)